

MitoTracker Orange: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest		
Compound Name:	mitoTracker Orange	
Cat. No.:	B1264296	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Orange CMTMRos is a fluorescent dye engineered for the precise labeling of mitochondria in living cells.[1][2][3] Its utility in fluorescence microscopy stems from its ability to selectively accumulate in mitochondria, driven by the mitochondrial membrane potential.[2][4] [5] This characteristic makes it a valuable tool for assessing mitochondrial health, localization, and morphology in a variety of cell types.[2] A key advantage of MitoTracker Orange CMTMRos is its retention within the mitochondria even after cell fixation, allowing for its use in protocols that involve subsequent immunocytochemistry or other downstream applications.[2] [5][6]

Mechanism of Action

MitoTracker Orange CMTMRos is a cell-permeant dye that passively diffuses across the plasma membrane.[2][7] As a cationic molecule, it is drawn to the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential (ΔΨm).[2] Healthy, energized mitochondria maintain a high membrane potential, leading to a greater accumulation of the dye and a stronger fluorescent signal.[2]

Once inside the mitochondria, the dye's mildly thiol-reactive chloromethyl group covalently binds to thiol groups on mitochondrial proteins and peptides, such as glutathione.[2] This



covalent conjugation ensures that the dye is well-retained within the mitochondria, even if the membrane potential is later compromised or if the cells are fixed and permeabilized.[2][6]

Some variants, like **MitoTracker Orange** CM-H2TMRos, are reduced and non-fluorescent until they enter actively respiring cells, where they are oxidized to their fluorescent form and sequestered in the mitochondria.[8][9] The intensity of the fluorescence is correlated with the level of mitochondrial oxidative activity.[2]

Quantitative Data

The following tables summarize the key quantitative data for **MitoTracker Orange** CMTMRos.

Table 1: Spectral Properties

Property	Value	Reference
Excitation Maximum (Ex)	~551-555 nm	[1][6][10]
Emission Maximum (Em)	~576-578 nm	[1][6][10]
Molecular Formula	C24H24Cl2N2O	[11]
Molecular Weight	427.37	[11]

Table 2: Recommended Staining Parameters



Parameter	Live Cell Imaging	Fixed Cell Imaging (Post-staining)	Reference
Stock Solution Preparation	1 mM in anhydrous DMSO	1 mM in anhydrous DMSO	[4][6][12]
Working Concentration	25 - 500 nM	100 - 1000 nM	[1][3][11]
Incubation Time	15 - 45 minutes at 37°C	15 - 45 minutes at 37°C	[1][3][11]
Fixation (Optional, post-staining)	Not applicable	3.7-4% formaldehyde or paraformaldehyde for 10-15 minutes	[3][4][11]

Experimental ProtocolsProtocol 1: Live-Cell Staining and Imaging

This protocol describes the steps for staining mitochondria in live cells with **MitoTracker Orange** CMTMRos for subsequent fluorescence microscopy.

Materials:

- MitoTracker Orange CMTMRos
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium (serum-free for dilution is recommended)[4]
- Phosphate-Buffered Saline (PBS)
- Cells grown on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets

Procedure:



- Prepare Stock Solution: Prepare a 1 mM stock solution of **MitoTracker Orange** CMTMRos in anhydrous DMSO.[4][6][12] Store the stock solution at -20°C, protected from light.[1]
- Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final
 working concentration of 25-500 nM in pre-warmed serum-free cell culture medium.[1][3][11]
 The optimal concentration may vary depending on the cell type and should be determined
 empirically.
- Cell Preparation: Aspirate the culture medium from the cells.
- Staining: Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C.[1][3][11]
- Wash: Aspirate the staining solution and wash the cells three times with pre-warmed culture medium.[1][11]
- Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Image the
 cells using a fluorescence microscope with filter sets appropriate for the excitation and
 emission wavelengths of MitoTracker Orange (Ex/Em: ~554/576 nm).[11]

Protocol 2: Staining for Subsequent Fixation and Permeabilization

This protocol is suitable for experiments where cells need to be fixed and potentially permeabilized for subsequent analysis, such as immunocytochemistry.

Materials:

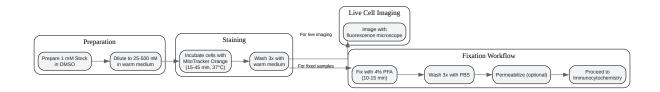
- Same as Protocol 1
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Procedure:



- Staining: Follow steps 1-4 of Protocol 1, using a working concentration of 100-1000 nM.[3]
 [11]
- Wash: Aspirate the staining solution and wash the cells three times with PBS.[3]
- Fixation: Add the fixative solution to the cells and incubate for 10-15 minutes at room temperature.[4][11]
- Wash: Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes
 each.[11]
- (Optional) Permeabilization: If required for subsequent antibody labeling, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature.
- Proceed with Downstream Applications: The cells are now ready for immunocytochemistry or other labeling procedures.

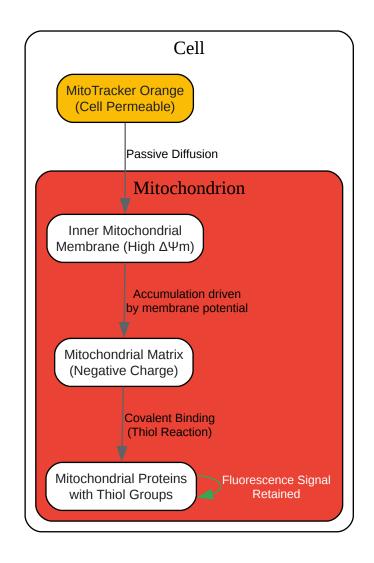
Visualizations



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Caption: Experimental workflow for **MitoTracker Orange** staining.





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Caption: Mechanism of **MitoTracker Orange** accumulation and retention.

Troubleshooting

- High Background Staining: This is often due to the use of too high a concentration of the dye.
 [5][13] The recommended concentration range for MitoTracker dyes is in the nanomolar range, which is lower than many other fluorescent dyes.[13] Optimizing the concentration for your specific cell type is crucial.
- Weak Signal: If the fluorescence is too low, you can try increasing the initial concentration of the labeling solution or incubating the cells for an additional 30 minutes in normal culture medium after staining to allow for more complete thiol conjugation.[1][11]



- Cell Death: MitoTracker dyes can be toxic to cells over extended periods.[13][14] It is recommended to image the cells soon after staining.
- Uneven Staining: Ensure that the dye is properly dissolved and consider filtering the working solution if you observe precipitates.[12] Washing the cells thoroughly after staining can also help to reduce diffuse background staining.[12]

Applications

MitoTracker Orange is a versatile tool for a wide range of applications in cell biology and drug development, including:

- Assessment of Mitochondrial Health: The intensity of MitoTracker Orange fluorescence is directly related to the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health and function.[2]
- Studying Apoptosis: Changes in mitochondrial membrane potential are an early hallmark of apoptosis.[9] **MitoTracker Orange** can be used to monitor these changes and investigate the role of mitochondria in programmed cell death.
- Monitoring Mitochondrial Dynamics: Live-cell imaging with MitoTracker Orange allows for the real-time visualization of mitochondrial fission, fusion, and trafficking.[2]
- Detection of Reactive Oxygen Species (ROS): The reduced form of the dye, MitoTracker
 Orange CM-H2TMRos, becomes fluorescent upon oxidation by ROS, enabling the detection of oxidative stress within mitochondria.[9][15][16]
- Multicolor Imaging: The spectral properties of MitoTracker Orange make it compatible with other fluorescent probes, such as those for labeling the nucleus (e.g., DAPI) or other cellular structures, in multicolor imaging experiments.[2]

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